![molecular formula C20H20N2O4S B2698094 N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 922991-28-4](/img/structure/B2698094.png)

N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

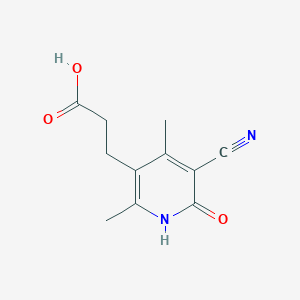

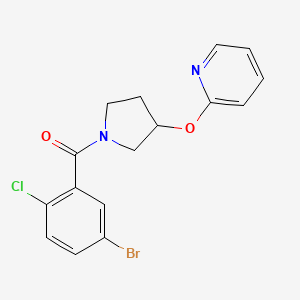

“N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide” is a complex organic compound. It contains a benzamide moiety that is N-linked to a benzyl group . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . The presence of a furan ring suggests that a furan compound might be involved in the synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the aromaticity of the compound, and the sulfamoyl group would likely introduce polarity .科学的研究の応用

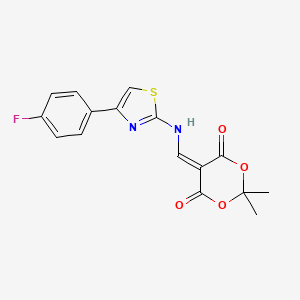

Carbonic Anhydrase Inhibition Benzamide derivatives incorporating sulfamoyl moieties, similar in structure to N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, have been identified as potent inhibitors of human carbonic anhydrases (CAs). These compounds exhibit inhibitory activity against several human isoforms (hCA II, VII, and IX) in the low nanomolar or subnanomolar ranges. This property suggests potential applications in designing therapeutic agents for conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain types of cancer (Abdoli et al., 2018).

Fluorescence Chemosensing A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group, similar to the furan component in this compound, has been developed for the detection of Cd2+ and CN− ions. This chemosensor can be applied in bio-imaging to detect these ions in live cells and zebrafish larvae, indicating its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).

Polymer Synthesis and Applications N-substituted maleimide adducts of furan, through the reverse Diels-Alder reaction, provide a method for preparing maleimides, which are useful in the synthesis of functional polymers. These polymers have applications in various materials science domains, ranging from coatings to advanced composite materials (Narita et al., 1971).

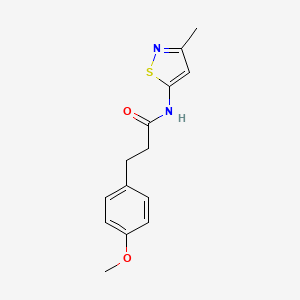

Antimicrobial and Antiplasmodial Activities Compounds structurally related to this compound have been investigated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides demonstrated significant antibacterial and antifungal activity (Mange et al., 2013). Additionally, N-acylated furazan-3-amine derivatives showed promising activity against Plasmodium falciparum, suggesting potential applications in malaria treatment (Hermann et al., 2021).

特性

IUPAC Name |

N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-22(15-18-8-5-13-26-18)27(24,25)19-11-9-17(10-12-19)20(23)21-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKJLKTWQYIBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)

![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)

![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)

![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)